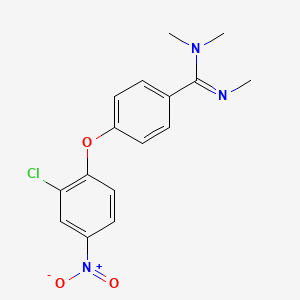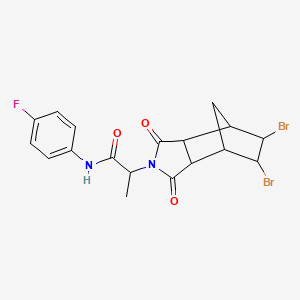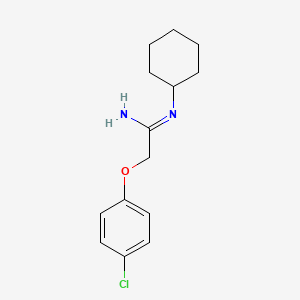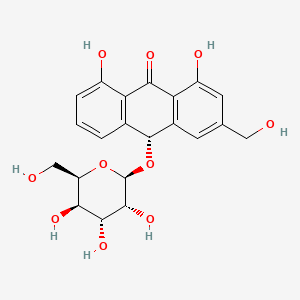![molecular formula C35H29N5O10 B12468114 2,2'-[(methylimino)dipropane-3,1-diyl]bis[5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12468114.png)
2,2'-[(methylimino)dipropane-3,1-diyl]bis[5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[METHYL({3-[5-(3-NITROPHENOXY)-1,3-DIOXOISOINDOL-2-YL]PROPYL})AMINO]PROPYL}-5-(3-NITROPHENOXY)ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes multiple nitrophenoxy and isoindole-dione groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[METHYL({3-[5-(3-NITROPHENOXY)-1,3-DIOXOISOINDOL-2-YL]PROPYL})AMINO]PROPYL}-5-(3-NITROPHENOXY)ISOINDOLE-1,3-DIONE typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[METHYL({3-[5-(3-NITROPHENOXY)-1,3-DIOXOISOINDOL-2-YL]PROPYL})AMINO]PROPYL}-5-(3-NITROPHENOXY)ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-{3-[METHYL({3-[5-(3-NITROPHENOXY)-1,3-DIOXOISOINDOL-2-YL]PROPYL})AMINO]PROPYL}-5-(3-NITROPHENOXY)ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Pharmaceuticals: Used in the synthesis of drugs due to its bioactive properties.
Herbicides: Acts as a key intermediate in the production of herbicidal compounds.
Dyes and Colorants: Utilized in the manufacture of dyes due to its chromophoric properties.
Polymer Additives: Enhances the properties of polymers, making them more durable and resistant to degradation.
Mécanisme D'action
The mechanism of action of 2-{3-[METHYL({3-[5-(3-NITROPHENOXY)-1,3-DIOXOISOINDOL-2-YL]PROPYL})AMINO]PROPYL}-5-(3-NITROPHENOXY)ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound’s nitrophenoxy groups are known to participate in electron transfer processes, which can affect various biological pathways. The isoindole-dione structure allows it to bind with high affinity to multiple receptors, influencing cellular functions and biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isoindoline-1,3-diones: These compounds share a similar core structure and exhibit comparable reactivity and applications.
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
This unique structure allows for more versatile chemical modifications and broader application scope compared to other similar compounds .
Propriétés
Formule moléculaire |
C35H29N5O10 |
|---|---|
Poids moléculaire |
679.6 g/mol |
Nom IUPAC |
2-[3-[methyl-[3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]propyl]amino]propyl]-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C35H29N5O10/c1-36(14-4-16-37-32(41)28-12-10-26(20-30(28)34(37)43)49-24-8-2-6-22(18-24)39(45)46)15-5-17-38-33(42)29-13-11-27(21-31(29)35(38)44)50-25-9-3-7-23(19-25)40(47)48/h2-3,6-13,18-21H,4-5,14-17H2,1H3 |
Clé InChI |
RZKJSPMCHNNFSG-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=CC(=C3)[N+](=O)[O-])CCCN4C(=O)C5=C(C4=O)C=C(C=C5)OC6=CC=CC(=C6)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dibromo-2-{2-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12468031.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12468037.png)
![Propyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12468043.png)


![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12468073.png)

![2-[5-(4-chlorophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12468089.png)
![N'-[2-(trifluoroacetyl)cyclohex-1-en-1-yl]biphenyl-4-carbohydrazide](/img/structure/B12468093.png)
![4-chloro-3-(piperidin-1-ylsulfonyl)-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B12468100.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B12468106.png)


![4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B12468126.png)
